molecular formula C18H15Cl2NO2 B4973498 8-[3-(2,6-dichlorophenoxy)propoxy]quinoline

8-[3-(2,6-dichlorophenoxy)propoxy]quinoline

Cat. No.: B4973498
M. Wt: 348.2 g/mol
InChI Key: UOICLBDKBCRPCZ-UHFFFAOYSA-N
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Description

8-[3-(2,6-dichlorophenoxy)propoxy]quinoline is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[3-(2,6-dichlorophenoxy)propoxy]quinoline typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2,6-dichlorophenol and 3-chloropropanol.

    Etherification: 2,6-dichlorophenol is reacted with 3-chloropropanol in the presence of a base such as potassium carbonate to form 3-(2,6-dichlorophenoxy)propanol.

    Quinoline Formation: The intermediate 3-(2,6-dichlorophenoxy)propanol is then reacted with 8-hydroxyquinoline in the presence of a dehydrating agent such as phosphorus oxychloride to form this compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

8-[3-(2,6-dichlorophenoxy)propoxy]quinoline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro groups on the phenoxy ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown potential as an antimicrobial and antifungal agent.

    Medicine: Research has indicated its potential use in the development of new pharmaceuticals, particularly for its antimicrobial properties.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 8-[3-(2,6-dichlorophenoxy)propoxy]quinoline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors in microbial cells, leading to inhibition of their function.

    Pathways Involved: It can disrupt cellular processes such as DNA replication and protein synthesis, leading to the death of microbial cells.

Comparison with Similar Compounds

Similar Compounds

    8-[3-(3,4-dimethylphenoxy)propoxy]quinoline: This compound has a similar structure but with different substituents on the phenoxy ring.

    8-[3-(4-chlorophenoxy)propoxy]quinoline: Another similar compound with a single chloro substituent on the phenoxy ring.

Uniqueness

8-[3-(2,6-dichlorophenoxy)propoxy]quinoline is unique due to the presence of two chloro substituents on the phenoxy ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its antimicrobial properties compared to similar compounds with different substituents.

Properties

IUPAC Name

8-[3-(2,6-dichlorophenoxy)propoxy]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2NO2/c19-14-7-2-8-15(20)18(14)23-12-4-11-22-16-9-1-5-13-6-3-10-21-17(13)16/h1-3,5-10H,4,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOICLBDKBCRPCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OCCCOC3=C(C=CC=C3Cl)Cl)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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